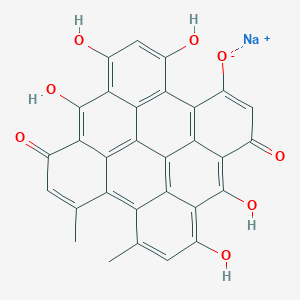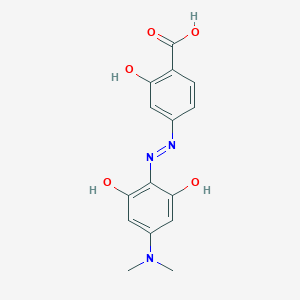
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98%
描述
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% (TFE-DIB) is a type of diisocyanate, which is a chemical compound containing two isocyanate groups. It is used in a variety of industrial applications, such as in the production of polyurethanes, coatings, and adhesives. TFE-DIB is also used in the synthesis of pharmaceuticals, cosmetics, and other specialty chemicals. TFE-DIB is a colorless, low-volatility liquid that is highly stable, non-flammable, and non-toxic. It is also a versatile compound, with a wide range of applications in a variety of industries.
科学研究应用
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, cosmetics, and other specialty chemicals. It has also been used in the synthesis of polyurethanes, coatings, and adhesives. 3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% has been used in the synthesis of polyurethane foams, which are used for insulation and cushioning in a variety of industries. It has also been used in the production of polyurethane elastomers, which are used in the automotive and medical industries.
作用机制
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% is a type of diisocyanate, which is a chemical compound containing two isocyanate groups. The two isocyanate groups react with other molecules to form polyurethanes, which are polymers that can be used in a variety of industrial applications. The reaction mechanism involves the nucleophilic attack of bisphenol A on the 1,2-dibromotetrafluoroethane, followed by a dehydration step to form 3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 100°C.
Biochemical and Physiological Effects
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% is an organic compound that is generally regarded as non-toxic and non-irritating. However, it has been found to be a mild skin and eye irritant, and can cause mild respiratory irritation. In addition, it has been found to be a mild sensitizer, meaning that it can cause an allergic reaction in some individuals. It is also volatile, and so should be handled with care and stored in a well-ventilated area.
实验室实验的优点和局限性
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% has several advantages for use in laboratory experiments. It is a colorless, low-volatility liquid that is highly stable, non-flammable, and non-toxic. It is also a versatile compound, with a wide range of applications in a variety of industries. However, it should be handled with care due to its volatile nature, and should be stored in a well-ventilated area. In addition, it has been found to be a mild skin and eye irritant, and can cause mild respiratory irritation.
未来方向
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% has a wide range of potential applications in the future. It could be used in the synthesis of new polyurethanes, coatings, and adhesives. It could also be used in the synthesis of new pharmaceuticals, cosmetics, and other specialty chemicals. In addition, it could be used in the development of new insulation and cushioning materials. Finally, it could be used in the development of new elastomers for use in the automotive and medical industries.
属性
IUPAC Name |
1-isocyanato-3-[1,1,2,2-tetrafluoro-2-(3-isocyanatophenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F4N2O2/c17-15(18,11-3-1-5-13(7-11)21-9-23)16(19,20)12-4-2-6-14(8-12)22-10-24/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGINWTPHNJAHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)C(C(C2=CC(=CC=C2)N=C=O)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)








![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)